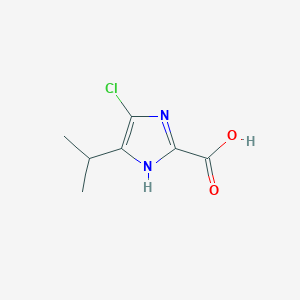

4-Chloro-5-isopropylimidazole-2-carboxylic Acid

Description

Properties

IUPAC Name |

4-chloro-5-propan-2-yl-1H-imidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3(2)4-5(8)10-6(9-4)7(11)12/h3H,1-2H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRXSXBNUBQLHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(N1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The carboxylation proceeds via a nucleophilic attack of the imidazole’s C-2 position on CO₂, facilitated by a base under superatmospheric pressure. The reaction follows the general equation:

Key parameters include:

-

Temperature : 180–280°C (optimal for balancing reaction rate and decomposition risks).

-

Pressure : 40–180 bar (ensures sufficient CO₂ solubility in the reaction medium).

A representative procedure involves heating 4-chloro-5-isopropylimidazole with liquid CO₂ and potassium carbonate at 200°C under 150 bar for 12 hours, yielding the carboxylic acid derivative in ~65% purity. Post-treatment includes acidification to pH 1–2, extraction with ethyl acetate, and crystallization from toluene.

Challenges and Optimizations

-

Regioselectivity : Competing carboxylation at positions 4 or 5 is minimized due to steric hindrance from the isopropyl group.

-

Byproduct Formation : Elevated temperatures (>250°C) may degrade the isopropyl substituent, necessitating strict temperature control.

-

Solvent-Free Systems : Avoiding solvents reduces side reactions but requires precise pressure management to maintain homogeneity.

Multi-Step Synthesis via Imidazole Ring Formation

An alternative approach constructs the imidazole ring with pre-installed substituents. This method, inspired by protocols for related imidazoles, employs condensation and cyclization reactions.

Condensation of α-Aminonitrile and α-Ketoester

The Debus-Radziszewski reaction offers a pathway to functionalized imidazoles. For this compound, the synthesis begins with:

-

Formation of 4-Chloro-5-isopropylimidazole :

-

Oxidation to Carboxylic Acid :

Critical Reaction Parameters

-

pH Control : Maintaining pH 6.5–7.0 during condensation prevents byproduct formation (e.g., dimeric imidazoles).

-

Oxidation Efficiency : KMnO₄ in sulfuric acid achieves >80% conversion but requires careful stoichiometry to avoid over-oxidation.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Process Intensification

-

Continuous Flow Systems : Implementing microreactors for carboxylation improves heat transfer and reduces reaction time.

-

In Situ pH Monitoring : Automated systems maintain optimal pH during condensation, enhancing reproducibility.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-isopropylimidazole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products

Substitution Products: Various substituted imidazoles.

Oxidation Products: Oxidized derivatives with additional functional groups.

Reduction Products: Reduced imidazole derivatives.

Esterification Products: Esters of this compound.

Scientific Research Applications

4-Chloro-5-isopropylimidazole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-isopropylimidazole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 4-chloro-5-isopropylimidazole-2-carboxylic acid with related imidazole and benzimidazole derivatives:

Key Observations:

Substituent Effects :

- Chloro vs. Bromo : Bromine in the benzimidazole derivative increases molecular weight and hydrophobicity compared to chlorine in the target compound.

- Position of Carboxylic Acid : The target compound’s carboxylic acid at position 2 enhances acidity (pKa ~2–3) compared to position 5 in 1-isopropyl-1H-imidazole-5-carboxylic acid (pKa ~4–5) due to proximity to the electron-withdrawing chloro group .

Isopropyl in the target compound provides steric bulk, which may hinder enzymatic degradation in biological systems .

Biological Activity

4-Chloro-5-isopropylimidazole-2-carboxylic acid is a compound of increasing interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by case studies and data tables summarizing key findings.

The biological activity of this compound primarily stems from its interaction with various molecular targets. It is known to exhibit:

- Receptor Interaction : The compound binds to specific receptors involved in inflammation and cancer pathways, modulating their activity.

- Enzyme Inhibition : It inhibits enzymes such as lipoxygenase (LOX), which is crucial for the synthesis of leukotrienes, mediators in inflammatory responses. Studies have shown significant inhibition of LOX activity, with IC50 values indicating potent effects.

Biological Activities

The compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

- Antiviral Activity : Research indicates that it may inhibit viral replication.

- Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation through modulation of signaling pathways.

- Antimicrobial Effects : The compound demonstrates efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Inhibition of Lipoxygenase

A study conducted on derivatives of this compound revealed that these compounds significantly inhibited 5-lipoxygenase activity. The most active derivative exhibited an IC50 value of 71 nM, indicating strong inhibitory action relevant for treating asthma and other inflammatory diseases.

Antimicrobial Screening

In antimicrobial assays against MRSA, certain derivatives displayed low minimum inhibitory concentration (MIC) values, suggesting robust antibacterial activity. This positions the compound as a potential candidate for developing new antibiotics.

Cytotoxicity Evaluation

In vitro cytotoxicity assays demonstrated that while the compound is effective against various cancer cell lines, further research is necessary to evaluate its selectivity and potential side effects on normal cells.

Data Table: Biological Activity Summary

| Biological Activity | Description | Key Findings |

|---|---|---|

| Antiviral | Inhibits viral replication | Potential for treating viral infections |

| Anticancer | Inhibits cancer cell proliferation | Effective against specific cancer cell lines |

| Antimicrobial | Exhibits antibacterial properties | Low MIC values against MRSA |

| Enzyme Inhibition | Inhibits lipoxygenase activity | IC50 = 71 nM for 5-lipoxygenase |

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-5-isopropylimidazole-2-carboxylic Acid, and how can reaction yields be improved?

The synthesis typically involves multi-step procedures, including cyclization and oxidation. For example, imidazole ring formation can be achieved via condensation of α-keto acids with amidines under reflux in acetic acid with sodium acetate as a catalyst . Subsequent chlorination at the 4-position may require electrophilic substitution using reagents like POCl₃ or SOCl₂. Oxidation of intermediates (e.g., aldehydes to carboxylic acids) can be optimized using potassium permanganate in aqueous acidic conditions or chromium trioxide in acetic acid . Key factors affecting yield include reaction time (3–5 hours for cyclization), stoichiometric ratios (1.1:1 for aldehyde to thiazolone), and recrystallization from DMF/acetic acid mixtures to isolate pure products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR can confirm the imidazole backbone and substituents (e.g., isopropyl CH₃ groups at δ ~1.2–1.4 ppm and carboxylic acid protons at δ ~12–14 ppm).

- FT-IR : A strong carbonyl stretch (~1700 cm⁻¹) verifies the carboxylic acid group.

- HPLC/MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry (HRMS) ensures purity and molecular weight confirmation (e.g., [M+H]+ expected at m/z 245.06 for C₈H₁₀ClN₂O₂) .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and chloro substituents influence the compound’s reactivity in nucleophilic substitution or metal-catalyzed coupling reactions?

The isopropyl group at the 5-position introduces steric hindrance, potentially slowing electrophilic aromatic substitution but favoring regioselective reactions at the less hindered 2-carboxylic acid site. The 4-chloro group acts as a weak electron-withdrawing moiety, directing nucleophilic attacks (e.g., Suzuki couplings) to the 2-position. Computational studies (DFT) or kinetic experiments comparing reaction rates with analogs (e.g., 5-methyl or 5-phenyl derivatives) can quantify these effects . For example, steric maps derived from X-ray crystallography (if available) may reveal accessibility of reactive sites .

Q. How can contradictory data regarding the compound’s biological activity (e.g., antimicrobial vs. anti-inflammatory effects) be resolved through structure-activity relationship (SAR) studies?

Contradictions often arise from assay-specific variables (e.g., bacterial strains, cell lines) or impurities. To address this:

- Purification : Ensure ≥95% purity via recrystallization or preparative HPLC .

- SAR Profiling : Synthesize derivatives (e.g., 4-fluoro or 5-ethyl analogs) and test in standardized assays. For instance, replacing the isopropyl group with smaller substituents may enhance membrane permeability, altering antimicrobial efficacy .

- Mechanistic Studies : Use fluorescence polarization to assess binding affinity to bacterial topoisomerase II (linked to antimicrobial activity) versus COX-2 inhibition (anti-inflammatory target) .

Q. What strategies mitigate decomposition or isomerization during long-term storage of this compound?

- Storage Conditions : Store at –20°C in airtight, amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the chloro group or oxidation of the carboxylic acid .

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit free-radical degradation.

- Monitoring : Regular HPLC analysis (e.g., every 3 months) tracks decomposition products like 5-isopropylimidazole-2-carboxylic acid (from dechlorination) .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) for scalability .

- Data Interpretation : Cross-validate NMR and HRMS results with computational tools (e.g., ACD/Labs or ChemDraw) to resolve spectral ambiguities .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and dose-response curves to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.